molecular formula C24H20N2O3S B3520745 N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B3520745
M. Wt: 416.5 g/mol
InChI Key: XNIXGQTYXOBUAM-UHFFFAOYSA-N
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Description

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and a carboxamide group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the naphthalene-1-carboxamide core. This core is then functionalized with a sulfonamide group through a series of reactions, including sulfonation and amide formation. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, while the naphthalene ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • N,N’-Bis(4-pyridylformamide)-1,4-benzenediamine
  • 4-Methylbenzenesulfonamide

Uniqueness

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE stands out due to its combination of a naphthalene ring and a sulfonamide group, which provides a unique set of chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in similar compounds.

Properties

IUPAC Name

N-[4-[(4-methylphenyl)sulfonylamino]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-17-9-15-21(16-10-17)30(28,29)26-20-13-11-19(12-14-20)25-24(27)23-8-4-6-18-5-2-3-7-22(18)23/h2-16,26H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIXGQTYXOBUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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